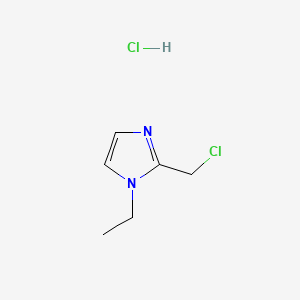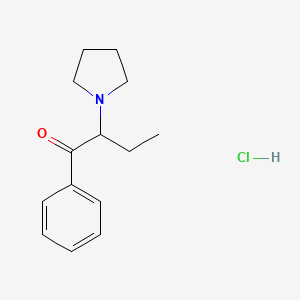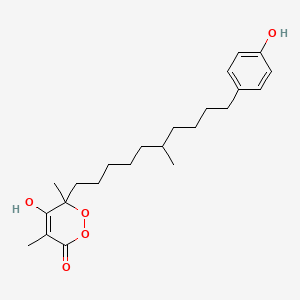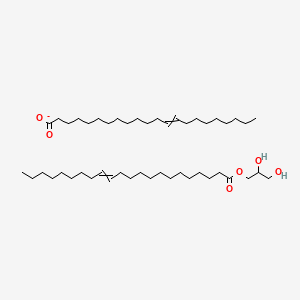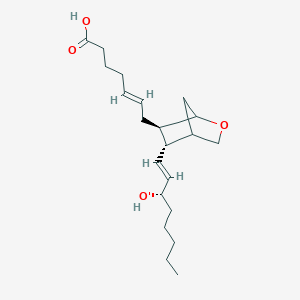
5-trans U-44069
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-trans U-44069 is the trans isomer of the thromboxane receptor agonist U-44069 . It inhibits microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . It’s important to note that this product is not for human or veterinary use .
Molecular Structure Analysis
The molecular formula of 5-trans U-44069 is C21H34O4 . The formal name is 9,11-dideoxy-9α,11α-epoxymethano-prosta-5E,13E-dien-1-oic acid . The InChi Code is InChI=1S/C21H34O4/c1-2-3-6-9-17 (22)12-13-18-16-14-20 (25-15-16)19 (18)10-7-4-5-8-11-21 (23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3, (H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of 5-trans U-44069 is 350.5 . It is soluble in DMF, DMSO, and ethanol . The product is stored at -20°C and shipped at room temperature .Aplicaciones Científicas De Investigación
Prostaglandin E2 Synthase Inhibition
“5-trans U-44069” is the trans isomer of the thromboxane receptor agonist U-44069 . It has been found to inhibit microsomal prostaglandin E2 synthase (mPGES) when used at a concentration of 10 µM . This makes it a potential tool for studying the role of mPGES in various biological processes and diseases, such as inflammation and cancer.
Thromboxane Receptor Agonist
The compound is an isomer of U-44069, which is a known thromboxane receptor agonist . This suggests that “5-trans U-44069” may also interact with thromboxane receptors, potentially influencing platelet aggregation and blood clotting. However, more research is needed to confirm this application.
Lipid Biochemistry
Given its structural similarity to U-44069, “5-trans U-44069” may also be relevant in the field of lipid biochemistry . It could be used to study the roles of various lipids in cellular processes, including signal transduction, energy storage, and membrane structure.
Inflammatory Lipid Mediators
“5-trans U-44069” may have implications in the study of inflammatory lipid mediators . These are lipids that play a role in the body’s inflammatory response, and understanding their function could lead to new treatments for inflammatory diseases.
Cyclooxygenase Pathway
The compound could potentially be used in research related to the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds with diverse roles in inflammation, pain, and other physiological processes.
Immunology & Inflammation
Given its potential role in inhibiting mPGES and its relation to the cyclooxygenase pathway, “5-trans U-44069” could be used in research related to immunology and inflammation . It could help scientists understand how these pathways contribute to immune responses and inflammatory diseases.
Mecanismo De Acción
Target of Action
The primary target of 5-trans U-44069 is Prostaglandin E2 synthase (PGE2 synthase) . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid that mediates various physiological and pathological processes, including inflammation, fever, and pain.
Mode of Action
5-trans U-44069 acts as an inhibitor of PGE2 synthase . By binding to this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to PGE2. This inhibition disrupts the production of PGE2, leading to changes in the physiological processes that PGE2 mediates.
Biochemical Pathways
The inhibition of PGE2 synthase by 5-trans U-44069 affects the prostaglandin biosynthesis pathway . Under normal conditions, PGE2 synthase converts PGH2 to PGE2 As PGE2 is involved in various physiological processes, this decrease can have multiple downstream effects, such as reduced inflammation and pain.
Result of Action
The primary molecular effect of 5-trans U-44069 is the inhibition of PGE2 synthase activity , leading to a decrease in PGE2 production . On a cellular level, this can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-YTQMDITASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C/CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)
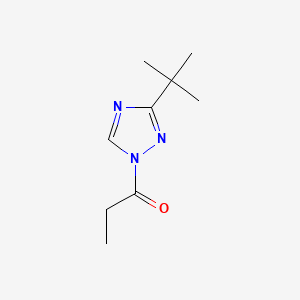
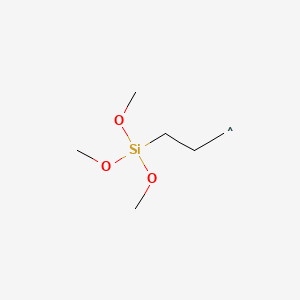
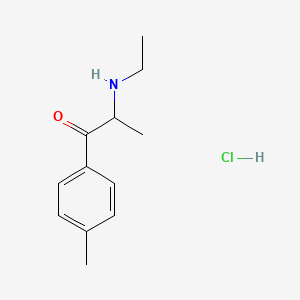

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)
